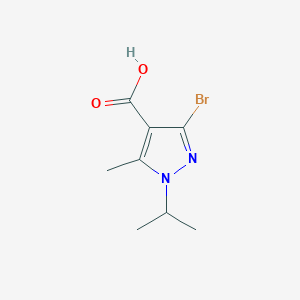

![molecular formula C17H14FN3O2S B2667953 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-05-0](/img/structure/B2667953.png)

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a heterocyclic compound . It is derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Synthesis Analysis

Vinayak et al. developed N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine by using Scheme 7 and evaluated for antiproliferative activity against different cell lines such as HeLa, HepG2, and Caco by MTT assay using 5-Fluorouracil as a reference standard .Molecular Structure Analysis

The molecular formula of the compound is C16H16FNO2 . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole .Chemical Reactions Analysis

The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc. as reported in the literature .Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.276 . It has a density of 1.2±0.1 g/cm3, a boiling point of 246.5±23.0 °C at 760 mmHg, and a flash point of 102.9±22.6 °C .Scientific Research Applications

- Benzamides, including the compound , have been investigated for their antioxidant potential. Researchers have assessed their ability to scavenge free radicals and chelate metal ions. Some synthesized benzamide derivatives demonstrated more effective antioxidant activity compared to standard compounds .

- In vitro studies evaluated the antibacterial activity of these benzamide compounds against both gram-positive and gram-negative bacteria. Researchers compared their efficacy with control drugs. The results provide insights into potential applications in antimicrobial therapies .

- Benzamides, due to their diverse chemical structures, have been explored in drug discovery. Their potential roles span various therapeutic areas, including cancer treatment, anti-inflammatory agents, and anti-tumor drugs .

- Class-I histone deacetylases (HDACs) play a crucial role in gene expression regulation and cell proliferation. Some benzamide derivatives exhibit HDAC inhibitory activity, making them relevant in epigenetic research and drug development .

- Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share structural features with our compound, were identified as potent and selective Met kinase inhibitors. Met kinase inhibition is relevant in cancer therapy .

- Although not directly studied for our compound, related benzamides have been investigated as PPAR (peroxisome proliferator-activated receptor) agonists. These receptors play essential roles in lipid metabolism, inflammation, and glucose homeostasis .

Antioxidant Activity

Antibacterial Properties

Drug Discovery

Histone Deacetylase Inhibition

Met Kinase Inhibition

PPAR Agonism

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name |

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c1-2-23-14-9-5-11(6-10-14)15(22)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXHCINUBGOJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2667873.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2667876.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667878.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2667884.png)

![(4S)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2667888.png)